Macrocyclic Constraint Preserves Human A3AR Affinity While Enabling Biased Gαi2 Coupling Relative to Cl-IB-MECA
Macrocycle 12 (A3AR agonist 1) demonstrates a radioligand binding affinity (Ki) of 25.8 nM at the human A3AR. Despite binding affinity that is ~18-fold weaker than that of the reference agonist Cl-IB-MECA (Ki = 1.4 nM), macrocycle 12 exhibits Gαi2 coupling potency (EC50 = 2.56 nM) that is only ~2.3-fold weaker than Cl-IB-MECA (EC50 = 1.1 nM) [1]. Moreover, macrocycle 12 achieves ~40% greater maximal efficacy (Emax) in Gαi2 coupling compared to Cl-IB-MECA [1]. This indicates a macrocyclization-driven enhancement of Gαi2 signaling efficiency that is not predicted by binding affinity alone.
| Evidence Dimension | hA3AR Gαi2 coupling potency (EC50) and maximal efficacy (Emax) |
|---|---|
| Target Compound Data | EC50 = 2.56 nM; Emax ≈ 140% relative to Cl-IB-MECA |
| Comparator Or Baseline | Cl-IB-MECA: EC50 = 1.1 nM; Emax = 100% (reference) |
| Quantified Difference | ~2.3-fold weaker potency but ~40% greater Emax for target compound |
| Conditions | BRET-based G protein coupling assay in HEK293T cells expressing hA3AR, Gαi2-Rluc8, Gβ1-GFP, and Gγ2 |
Why This Matters
Researchers requiring enhanced Gαi2 signaling efficacy with reduced β-arrestin bias can select A3AR agonist 1 over Cl-IB-MECA to dissect pathway-specific A3AR pharmacology.
- [1] Tosh DK, Pavan M, Cronin C, et al. First Potent Macrocyclic A3 Adenosine Receptor Agonists Reveal G-Protein and β-Arrestin2 Signaling Preferences. ACS Pharmacol Transl Sci. 2023;6(9):1288-1305. Table 3, Figure 2. View Source
